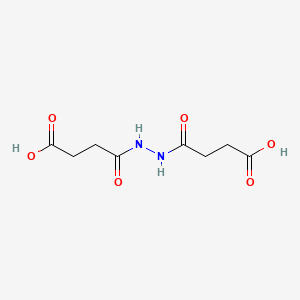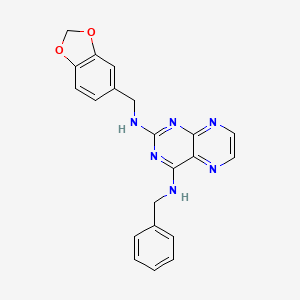
1,2-Bis(3-carboxypropanoyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-carboxypropanoyl)hydrazine is an organic compound with the molecular formula C8H12N2O6 It is characterized by the presence of two carboxylic acid groups and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-carboxypropanoyl)hydrazine can be synthesized through the reaction of hydrazine with 3-carboxypropanoyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-carboxypropanoyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Hydrazones or azines.
Reduction: Alcohol derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
1,2-Bis(3-carboxypropanoyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-carboxypropanoyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3-carboxypropyl)hydrazine
- 1,2-Bis(3-carboxyphenyl)hydrazine
- 1,2-Bis(3-carboxybutyl)hydrazine
Uniqueness
1,2-Bis(3-carboxypropanoyl)hydrazine is unique due to its specific combination of carboxylic acid groups and hydrazine moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
5343-02-2 |
|---|---|
Molecular Formula |
C8H12N2O6 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
4-[2-(3-carboxypropanoyl)hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H12N2O6/c11-5(1-3-7(13)14)9-10-6(12)2-4-8(15)16/h1-4H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16) |
InChI Key |
LWMZMSTWHMTCOP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12208491.png)
![(5Z)-3-(1-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12208499.png)
![2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12208502.png)

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12208514.png)
![2-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12208516.png)
![N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12208521.png)

![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B12208525.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B12208534.png)
![1-methyl-4-(morpholin-4-yl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12208541.png)
![tert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12208542.png)
![1-(3-Methoxypropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12208567.png)

